Phox-I1

Overview

Description

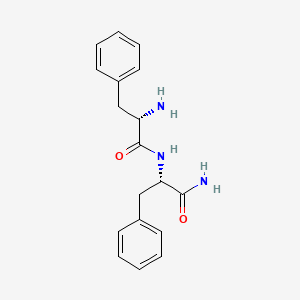

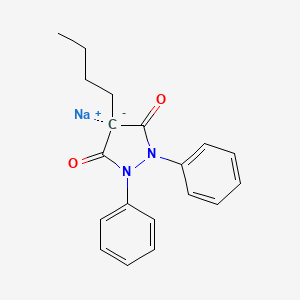

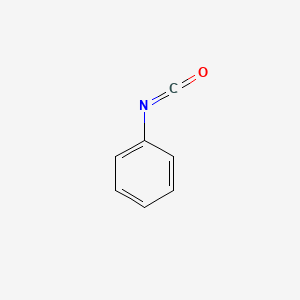

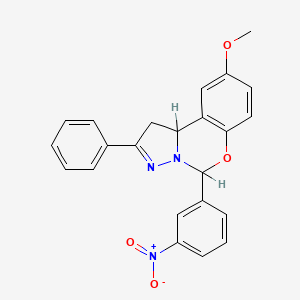

Phox-I1 is an inhibitor of NOX2, a NADPH oxidase enzyme complex responsible for reactive oxygen species production . It targets the interactive site of p67phox with Rac GTPase . The CAS number for Phox-I1 is 1388151-90-3 . The chemical formula is C23H19N3O4, with an exact mass of 401.14 and a molecular weight of 401.422 .

Synthesis Analysis

Phox-I1 was developed through rational design and in silico screening . It was designed to target the interactive site of p67phox with Rac GTPase, a necessary step in the signaling leading to NOX2 activation .

Molecular Structure Analysis

The molecular structure of Phox-I1 includes elements C, H, N, and O, with elemental composition as follows: C, 68.82; H, 4.77; N, 10.47; O, 15.94 .

Chemical Reactions Analysis

Phox-I1 binds to p67phox with a submicromolar affinity and abrogates Rac1 binding . It is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils .

Physical And Chemical Properties Analysis

It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Inflammation Regulation

Phox-I1 has been identified as a small molecule inhibitor that targets the interactive site of p67phox with Rac GTPase, which is a necessary step of the signaling leading to NOX2 activation . This makes Phox-I1 effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils without detectable toxicity . This suggests that Phox-I1 could have potential applications in the regulation of inflammation.

Reactive Oxygen Species (ROS) Production

The NADPH oxidase enzyme complex, NOX2, is responsible for reactive oxygen species production in neutrophils and has been recognized as a key mediator of inflammation . Phox-I1, by inhibiting NOX2, can potentially regulate the production of ROS, thereby playing a crucial role in mediating innate immunity.

Potential Therapeutic Applications

Given its role in inflammation and ROS production, Phox-I1 could have potential therapeutic applications in a multitude of inflammation-mediated disorders, including cancer, atherosclerosis, hypertension, chronic obstructive pulmonary disease (COPD), myocardial infarction, and stroke .

Conversion of Extracellular Organophosphorus

Phox-I1 is an extracellular alkaline phosphatase that is widely found in cyanobacteria and plays an important role in the conversion of extracellular organophosphorus into soluble inorganic phosphorus . This suggests that Phox-I1 could have applications in environmental biotechnology, particularly in the management of phosphorus levels in aquatic ecosystems.

Role in Cyanobacterial Blooms

The Phox-I1 gene has been identified in the bloom-forming Microcystis species . Given its role in phosphorus conversion, it could potentially influence the growth and proliferation of these cyanobacteria, thereby playing a role in the formation and management of harmful algal blooms.

Immunoassay Development

The Phox-I1 gene of Microcystis aeruginosa PCC7806 has been expressed in Escherichia coli BL21, and the purified Phox-I1 has been used as a coated antigen for screening anti-Phox-I1 nanobodies from an alpaca antibody library . This suggests that Phox-I1 could have applications in the development of immunoassays for detecting specific antigens or antibodies.

Safety And Hazards

properties

IUPAC Name |

9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phox-I1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)